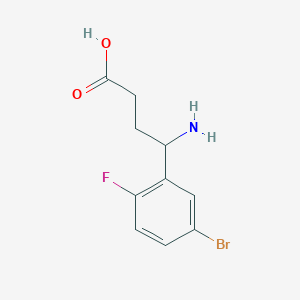
4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid
描述
4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid is an organic compound that features a butanoic acid backbone with an amino group at the fourth position and a 5-bromo-2-fluorophenyl substituent
属性
分子式 |
C10H11BrFNO2 |
|---|---|
分子量 |
276.10 g/mol |
IUPAC 名称 |
4-amino-4-(5-bromo-2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrFNO2/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5,9H,3-4,13H2,(H,14,15) |
InChI 键 |
HSYODHRKEBLEPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)C(CCC(=O)O)N)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the 5-bromo-2-fluorobenzene derivative.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is introduced through a series of reactions, such as alkylation or acylation.
Amino Group Introduction: The amino group is introduced via nucleophilic substitution or reductive amination.
Final Assembly: The final product is obtained by coupling the 5-bromo-2-fluorobenzene derivative with the butanoic acid backbone under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Azide or thiol-substituted derivatives.
科学研究应用
4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Amino-4-(4-fluorophenyl)butanoic acid
- 4-Amino-4-(5-chloro-2-fluorophenyl)butanoic acid
- 4-Amino-4-(5-bromo-2-chlorophenyl)butanoic acid
Uniqueness
4-Amino-4-(5-bromo-2-fluorophenyl)butanoic acid is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents can enhance its reactivity and binding affinity compared to similar compounds with only one halogen substituent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


